1,2,3,4-Cyclobutanetetracarboxylic acid 1,2,3,4-Cyclobutanetetracarboxylic acid 1,2,3,4-Cyclobutanetetracarboxylic acid forms cobalt(II) complex under hydrothermal conditions and its crystal structure was studied by synchrotron radiation and neutron powder diffraction.

Brand Name: Vulcanchem
CAS No.: 53159-92-5
VCID: VC20808078
InChI: InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
SMILES: C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Molecular Formula: C8H8O8
Molecular Weight: 232.14 g/mol

1,2,3,4-Cyclobutanetetracarboxylic acid

CAS No.: 53159-92-5

Cat. No.: VC20808078

Molecular Formula: C8H8O8

Molecular Weight: 232.14 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Cyclobutanetetracarboxylic acid - 53159-92-5

Specification

Description 1,2,3,4-Cyclobutanetetracarboxylic acid forms cobalt(II) complex under hydrothermal conditions and its crystal structure was studied by synchrotron radiation and neutron powder diffraction.

CAS No. 53159-92-5
Molecular Formula C8H8O8
Molecular Weight 232.14 g/mol
IUPAC Name cyclobutane-1,2,3,4-tetracarboxylic acid
Standard InChI InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Standard InChI Key CURBACXRQKTCKZ-UHFFFAOYSA-N
SMILES C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Canonical SMILES C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator